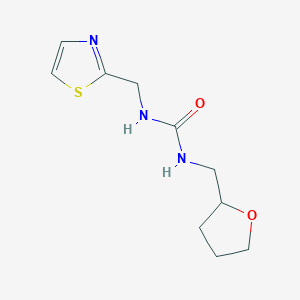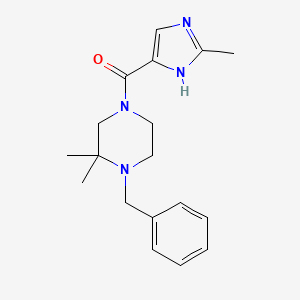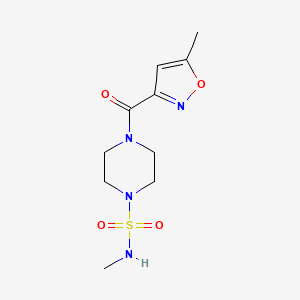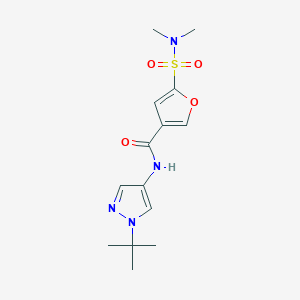
1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea is a synthetic organic compound that features both oxolane and thiazole rings. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea typically involves the reaction of oxolane and thiazole derivatives with urea under specific conditions. A common synthetic route might include:
Formation of Oxolane Derivative: Starting from a suitable precursor, such as an alcohol or halide, the oxolane ring can be formed through cyclization reactions.
Formation of Thiazole Derivative: Thiazole rings can be synthesized from thioamides or other sulfur-containing precursors.
Coupling Reaction: The oxolane and thiazole derivatives are then coupled with urea in the presence of a catalyst or under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism by which 1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes, altering metabolic pathways.
Receptor Binding: It could bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound might interact with DNA, affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)carbamate: Similar structure but with a carbamate group instead of urea.
Uniqueness
1-(Oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea is unique due to its specific combination of oxolane and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
1-(oxolan-2-ylmethyl)-3-(1,3-thiazol-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c14-10(12-6-8-2-1-4-15-8)13-7-9-11-3-5-16-9/h3,5,8H,1-2,4,6-7H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYQBZALIBLSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]-1H-imidazole-5-carboxamide](/img/structure/B7411138.png)


![[4-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7411158.png)
![1-[4-(4-Hydroxyphenyl)piperazin-1-yl]-2-pyridin-2-ylpropan-1-one](/img/structure/B7411160.png)
![[2-(Difluoromethoxy)phenyl]-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7411166.png)
![2-(3-Chlorophenoxy)-1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-methylpropan-1-one](/img/structure/B7411174.png)
![[3-[(Dimethylamino)methyl]phenyl]-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]methanone](/img/structure/B7411184.png)
![2-(Methylsulfamoylamino)-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylethanone](/img/structure/B7411186.png)
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-pyrimidin-5-ylpropan-1-one](/img/structure/B7411200.png)
![(4-ethylphenyl)-[4-(2-methyl-1H-imidazole-5-carbonyl)piperazin-1-yl]methanone](/img/structure/B7411207.png)
![1-[4-Chloro-3-(3-ethyl-3-hydroxyazetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7411208.png)

![3-ethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]triazole-4-carboxamide](/img/structure/B7411222.png)
